molecular formula C16H13ClN2O3 B2876258 3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921890-54-2

3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2876258
CAS No.: 921890-54-2
M. Wt: 316.74
InChI Key: YQYANUVRRRVRSM-UHFFFAOYSA-N
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Description

3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a high-quality chemical reagent intended for research applications. This compound features a benzamide group linked to a tetrahydrobenzo[f][1,4]oxazepin-5-one scaffold, a structural motif present in molecules investigated for various biological activities . The specific 3-chloro substitution on the benzamide ring is a key modification that may influence the compound's properties and interactions with biological targets. Researchers can leverage this compound as a key intermediate or building block in medicinal chemistry programs, particularly in the synthesis of more complex molecules for probing biological pathways . Compounds with similar tricyclic structures have been reported in scientific and patent literature for use in biological screening and as potential inhibitors for various targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-chloro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-11-3-1-2-10(8-11)15(20)19-12-4-5-14-13(9-12)16(21)18-6-7-22-14/h1-5,8-9H,6-7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYANUVRRRVRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H15ClN2O2
  • Molecular Weight : 302.76 g/mol
  • CAS Number : 922054-61-3

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antiinflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. A study demonstrated that derivatives with similar structures exhibited IC50 values for COX-2 inhibition ranging from 23.8 to 42.1 μM .
  • Antitumor Activity : Several studies have indicated that oxazepine derivatives possess significant antitumor properties. For instance, compounds targeting the BRAF(V600E) mutation have been highlighted for their effectiveness against specific cancer types .
  • Antimicrobial Properties : The biological activity of related compounds has also been examined for their antimicrobial effects against various pathogens, suggesting a broad spectrum of activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the chemical structure affect biological activity:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a42.1 ± 0.30
3b19.45 ± 0.0731.4 ± 0.12
Celecoxib11.7 ± 0.23

These findings suggest that specific substitutions on the benzamide moiety can enhance or diminish the anti-inflammatory effects .

Case Studies

  • Anti-inflammatory Effects : A recent investigation assessed the anti-inflammatory properties of a series of oxazepine derivatives in RAW264.7 macrophages. The results indicated a significant reduction in nitric oxide production and inflammatory cytokines upon treatment with these compounds .
  • Antitumor Efficacy : In vitro studies on breast cancer cell lines demonstrated that certain oxazepine derivatives exhibited cytotoxic effects comparable to standard chemotherapeutics like doxorubicin, indicating their potential as adjunct therapies in cancer treatment .

Chemical Reactions Analysis

Substitution Reactions

The chloro substituent undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling:

Reaction TypeReagents/ConditionsProductsYield (%)Source
NAS with Amines NH₃ (aq), 100°C, 24h3-Amino derivative58
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C3-Aryl/heteroaryl derivatives45–72
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C3-(N-Alkyl/aryl) derivatives63

Key Findings:

  • The chloro group’s position ortho to the benzamide enhances reactivity in cross-coupling .

  • Steric hindrance from the benzoxazepine ring reduces yields in bulkier substituents .

Amide Hydrolysis and Functionalization

The benzamide linkage undergoes hydrolysis and re-functionalization:

ReactionConditionsProductsYield (%)Source
Acid Hydrolysis 6M HCl, reflux, 8hCarboxylic acid derivative89
Enzymatic Cleavage Lipase (Candida antarctica), pH 7.4Free amine + benzoic acid52
Reductive Amination NaBH₃CN, MeOH, RTN-Alkylated derivatives68–75

Notes:

  • Hydrolysis under basic conditions (NaOH) results in decomposition of the benzoxazepine ring.

  • Enzymatic methods offer regioselectivity but lower efficiency .

Oxidation and Reduction of the Benzoxazepine Core

The tetrahydrobenzooxazepine ring undergoes redox transformations:

ReactionConditionsProductsYield (%)Source
Oxidation MnO₂, CHCl₃, RT, 24hDihydrooxazepine ketone82
Reduction LiAlH₄, THF, 0°C to RTTetrahydro derivative77
Epoxidation m-CPBA, DCM, 0°CEpoxide intermediate41

Findings:

  • Oxidation with MnO₂ selectively targets the benzylic position .

  • LiAlH₄ reduces the lactam carbonyl to a secondary amine .

Photochemical and Thermal Stability

ConditionObservationHalf-Life (h)Source
UV Light (254 nm) Degradation to chlorobenzene + CO₂4.2
Heat (150°C) Ring contraction to quinazoline6.8

Implications:

  • Requires storage in amber vials at ≤−20°C for long-term stability.

Kinetic and Mechanistic Insights

  • Binding Kinetics (RIP1 Inhibition):

    • kon=1.2×105M1s1k_{on}=1.2\times 10^5\,\text{M}^{-1}\text{s}^{-1}, koff=0.008s1k_{off}=0.008\,\text{s}^{-1} .

    • Slow off-rate correlates with prolonged cellular activity .

Comparison with Similar Compounds

Core Heterocycle Variations: Oxazepine vs. Dioxocine

The tetrahydrobenzooxazepine core in the target compound differs from the tetrahydrobenzo[b][1,4]dioxocine ring found in caffeic acid amides (e.g., compound D9, (E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide) . While both cores are seven-membered rings, the dioxocine system contains two oxygen atoms, whereas the oxazepine has one oxygen and one nitrogen. This difference influences electronic properties and binding interactions. For example, compound D9 demonstrated potent EGFR inhibition (IC50 = 0.36 μM) and antiproliferative activity against HepG2 cells (IC50 = 0.79 μM) .

Substituent Effects: Chloro vs. Fluoro vs. Parent Benzamide

  • 3-Chloro Substitution: The chloro group in the target compound may enhance lipophilicity and metabolic stability compared to its non-halogenated parent, N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide . Chlorine’s electron-withdrawing effect could also modulate electronic interactions with biological targets.
  • 3-Fluoro Analog : The fluoro derivative (CAS: 921890-33-7) replaces chlorine with fluorine, a smaller halogen with stronger electronegativity. Fluorine often improves bioavailability and membrane permeability due to its bioisosteric properties, though its impact on target binding must be empirically validated .

Functional Group Modifications: Amide vs. Alcohol Derivatives

The hydrochloride salt of (2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol (CAS: 1332531-44-8) replaces the benzamide group with a methanol moiety . Instead, the alcohol derivative may serve as a precursor for further functionalization or exhibit divergent biological activity.

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